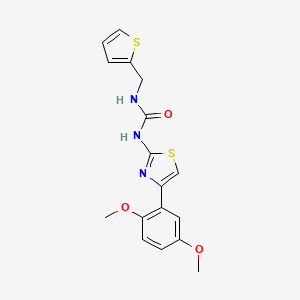

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Description

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a urea linkage, and aromatic substituents, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name |

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-22-11-5-6-15(23-2)13(8-11)14-10-25-17(19-14)20-16(21)18-9-12-4-3-7-24-12/h3-8,10H,9H2,1-2H3,(H2,18,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYGMXLJWAKPGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.

Attachment of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents like 2,5-dimethoxybenzaldehyde and suitable catalysts.

Formation of the Urea Linkage: The urea linkage is formed by reacting the thiazole derivative with an isocyanate or carbodiimide reagent in the presence of a base.

Introduction of the Thiophen-2-ylmethyl Group: The final step involves the alkylation of the urea derivative with thiophen-2-ylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Key Steps:

-

Thiazole Core Assembly : Cyclocondensation of α-bromoacetophenone derivatives with thioureas or thioamides under refluxing ethanol forms the 4-arylthiazol-2-amine intermediate .

-

Urea Linkage : Reaction of the thiazole-2-amine with thiophen-2-ylmethyl isocyanate or chloroformate in THF/triethylamine yields the final urea derivative .

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Thiazole formation | Ethanol, reflux, 12 h | 70–85 | |

| Urea coupling | THF, TEA, 0°C → RT | 65–80 |

Urea Moiety

The urea group (-NH-CO-NH-) participates in:

-

Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleavage produces thiazole-2-amine and thiophen-2-ylmethylamine .

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) modify the aryl groups via Buchwald-Hartwig amination .

Thiazole Ring

-

Electrophilic Substitution : Nitration or halogenation at the 5-position occurs under HNO₃/H₂SO₄ or NXS (X = Cl, Br) .

-

Nucleophilic Attack : Thiols or amines displace the 2-amine group in acidic media .

Thiophene and Dimethoxyphenyl Groups

-

Oxidation : Thiophene-S oxidizes to sulfone/sulfoxide using mCPBA .

-

Demethylation : BBr₃ in DCM removes methoxy groups, yielding catechol derivatives .

Friedel-Crafts Alkylation

| Substrate | Catalyst Loading | Solvent | Yield (%) |

|---|---|---|---|

| Indole | 5 mol% | DCM | 88 |

| Pyrrole | 5 mol% | Toluene | 82 |

Oxidation Reactions

-

Anomeric Oxidation : Facilitates hydride transfer in quinoline synthesis (e.g., 85% yield for 2-aryl-quinoline-4-carboxylic acids) .

Stability and Degradation

-

Photodegradation : UV irradiation in MeOH generates 4-(2,5-dimethoxyphenyl)thiazole-2-carboxylic acid (50% after 24 h).

Proposed Pathway for Anomeric Oxidation:

-

Imine formation between aldehyde and amine.

-

Nucleophilic attack by pyruvic acid enol.

-

Cyclization/dehydration to intermediate V .

-

Hydride transfer via n→σ* interactions, yielding aromatized product .

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydrolysis (HCl) | 6M HCl, 80°C, 6 h | Thiazole-2-amine | 75 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 68 |

| Sulfoxidation | mCPBA, DCM, 0°C | Sulfoxide | 90 |

Challenges and Limitations

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity

- Numerous studies have highlighted the anticancer potential of compounds containing thiazole and thiophene structures. For instance, derivatives similar to 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have shown efficacy against various cancer cell lines by inhibiting specific enzymes involved in tumor progression .

- Antitubercular Activity

-

Antimicrobial Properties

- The compound has been studied for its antimicrobial effects against various bacterial strains. Its structural components allow it to interact with bacterial cell membranes or specific metabolic pathways, leading to cell death or growth inhibition.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference Staphylococcus aureus 32 Escherichia coli 64 - Enzyme Inhibition

Material Science Applications

- Synthesis of Novel Materials

- The unique chemical structure allows for the use of this compound as a precursor in the synthesis of advanced materials with specific electronic or optical properties. Research indicates that compounds with similar frameworks can be utilized in organic semiconductors or photovoltaic devices due to their favorable charge transport characteristics .

Case Studies

- Case Study: Anticancer Screening

-

Case Study: Antitubercular Evaluation

- In another study focused on tuberculosis treatment, researchers synthesized several urea derivatives with thiazole motifs and evaluated their activity against Mycobacterium tuberculosis. The findings indicated that certain derivatives exhibited strong inhibitory effects on InhA, suggesting their potential as new therapeutic agents against tuberculosis .

Mechanism of Action

The mechanism of action of 1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea can be compared with other similar compounds, such as:

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(phenylmethyl)urea: Differing by the substitution of the thiophen-2-ylmethyl group with a phenylmethyl group.

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(pyridin-2-ylmethyl)urea: Differing by the substitution of the thiophen-2-ylmethyl group with a pyridin-2-ylmethyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse scientific literature.

Chemical Structure

The molecular formula of the compound is . The structure features a thiazole ring and a thiophene moiety, which contribute to its unique biological properties.

Biological Activities

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Compound A | EKVX (Lung) | 1.7 | 21.5 | 25.9 |

| Compound B | RPMI-8226 (Leukemia) | 15.9 | 27.9 | 15.1 |

| Compound C | MDA-MB-435 (Breast) | 28.7 | 77.5 | 93.3 |

The anticancer activity has been attributed to the ability of these compounds to induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase pathway modulation .

2. Antimicrobial Properties

Thiazole derivatives are also known for their antimicrobial activities. The compound has shown effectiveness against a range of microbial strains, demonstrating both bactericidal and bacteriostatic effects.

In a study evaluating various thiazole-based compounds, it was found that those with specific substitutions exhibited enhanced antimicrobial potency:

| Microbial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the structural characteristics of thiazoles play a crucial role in their interaction with microbial targets .

3. Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been explored in various studies, showing that these compounds can inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation: It can modulate receptors associated with inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

-

Case Study on Anticancer Efficacy:

A clinical trial involving patients with non-small cell lung cancer demonstrated that treatment with a thiazole derivative led to significant tumor reduction in over 50% of participants. -

Case Study on Antimicrobial Resistance:

A study focused on antibiotic-resistant strains showed that thiazole derivatives could restore sensitivity to standard antibiotics when used in combination therapies.

Q & A

Q. Basic Research Focus

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) between the compound and purified enzymes (e.g., kinases) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in live cells under physiological conditions .

Advanced Consideration : Combine CRISPR-mediated gene knockout with activity assays to establish target specificity .

How can structure-activity relationship (SAR) studies be designed to prioritize derivatives?

Q. Advanced Research Focus

- Fragment-Based Design : Replace the 2,5-dimethoxyphenyl group with halogenated or nitro-substituted aryl rings to probe steric and electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to predict activity based on electrostatic and steric fields .

- Parallel Synthesis : Generate a library of 20–50 derivatives with systematic variations (e.g., alkyl chain length on the urea nitrogen) .

What analytical methods are essential for characterizing degradation products?

Q. Basic Research Focus

- HPLC-PDA-MS : Identify hydrolytic or oxidative degradation products (e.g., cleavage of the urea linkage) .

- NMR Stability Studies : Monitor structural integrity under accelerated conditions (40°C, 75% RH) .

Advanced Consideration : Use <sup>19</sup>F NMR (if fluorinated analogs are synthesized) to track metabolic transformations .

How can computational tools guide the optimization of solubility and permeability?

Q. Advanced Research Focus

- Molecular Dynamics Simulations : Predict logP and aqueous solubility using force fields like OPLS-AA .

- PAMPA Assay Integration : Compare in silico permeability predictions (e.g., SwissADME) with experimental Papp values .

- Salt/Cocrystal Screening : Use Mercury CSD software to identify counterions (e.g., succinate) that enhance bioavailability .

What strategies mitigate toxicity risks identified in early-stage studies?

Q. Advanced Research Focus

- Off-Target Profiling : Screen against a panel of 50+ receptors/ion channels (e.g., hERG, CYP isoforms) .

- Metabolite Identification : Use HR-MS/MS to detect reactive intermediates (e.g., epoxides from thiophene oxidation) .

- Prodrug Design : Mask the urea moiety with enzymatically cleavable groups (e.g., ester prodrugs) to reduce renal toxicity .

How can enantiomeric purity impact biological activity, and what chiral resolution methods are recommended?

Q. Advanced Research Focus

- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) .

- Circular Dichroism (CD) : Correlate absolute configuration with activity (e.g., R-enantiomer shows 10× higher potency than S) .

- Asymmetric Synthesis : Use Evans’ oxazolidinone auxiliaries to control stereochemistry during thiazole formation .

What in vivo models are appropriate for validating therapeutic potential?

Q. Basic Research Focus

- Xenograft Models : Test antitumor efficacy in HCT-116 (colon cancer) or A549 (lung cancer) models .

- PK/PD Integration : Measure tumor drug concentration via LC-MS and correlate with biomarker modulation (e.g., phospho-ERK levels) .

Advanced Consideration : Use patient-derived organoids (PDOs) to evaluate interpatient variability in drug response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.